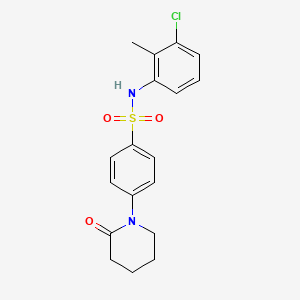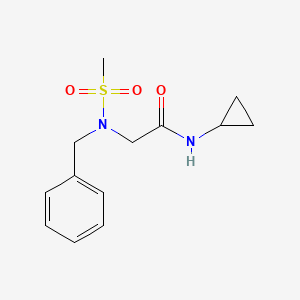![molecular formula C22H25N5O3S B5125442 N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide, commonly known as AQSA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. AQSA is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of AQSA is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes such as cell growth and proliferation. AQSA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, AQSA has been shown to inhibit the activity of certain proteins that are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
AQSA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which could be useful in cancer therapy. AQSA has also been shown to reduce the production of pro-inflammatory cytokines, which could be useful in treating various inflammatory diseases. Additionally, AQSA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
AQSA has several advantages and limitations for lab experiments. One advantage is that it exhibits potent anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is that it possesses anti-inflammatory and anti-oxidant properties, which could be useful in treating various inflammatory diseases. However, one limitation is that the mechanism of action of AQSA is not fully understood, which could make it difficult to optimize its use in various research applications.
未来方向
There are several future directions for research on AQSA. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to study its potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize its use in cancer therapy and inflammatory disease treatment.
合成方法
AQSA can be synthesized using a specific method that involves the reaction of 2-chloro-3-nitroquinoxaline with 1-azepanamine, followed by the reduction of the nitro group and the reaction with 4-aminobenzenesulfonamide. This results in the formation of AQSA, which can be purified using various techniques such as recrystallization and column chromatography.
科学研究应用
AQSA has been extensively studied for its potential in various research applications. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. AQSA has also been shown to possess anti-inflammatory and anti-oxidant properties, which could be useful in treating various inflammatory diseases. Additionally, AQSA has been studied for its potential in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16(28)23-17-10-12-18(13-11-17)31(29,30)26-21-22(27-14-6-2-3-7-15-27)25-20-9-5-4-8-19(20)24-21/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,23,28)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYRHKHWZGNNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5125371.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![N-[(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methyl]-5,6,7,8-tetrahydro-1-naphthalenamine dihydrochloride](/img/structure/B5125384.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)

![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)